
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene typically involves the chloromethylation of 4,5-difluoro-2-nitrobenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally require heating to facilitate the formation of the chloromethyl group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the nitro group would produce an amino-substituted benzene derivative.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene depends on its specific application and the nature of its interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atoms, which can significantly alter its reactivity and biological activity.
4,5-Difluoro-2-nitrobenzene: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene: The bromine atom can make the compound more reactive in nucleophilic substitution reactions compared to the chlorine atom.
The presence of both fluorine and nitro groups in this compound imparts unique electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H4ClF2NO2 |
|---|---|
Molekulargewicht |
207.56 g/mol |
IUPAC-Name |
1-(chloromethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
InChI-Schlüssel |
NZTNNXUNDDNFIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


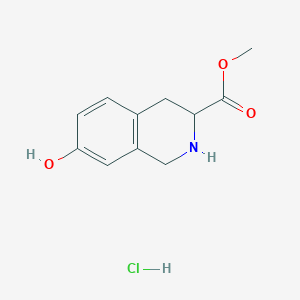

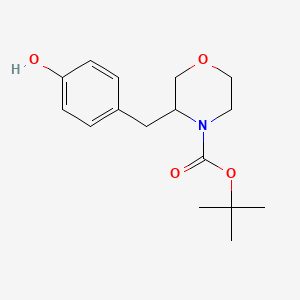
![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)

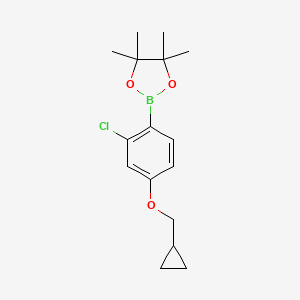

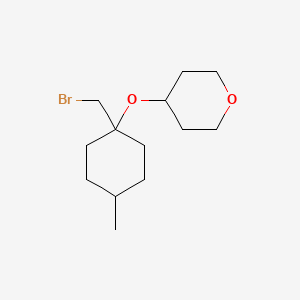
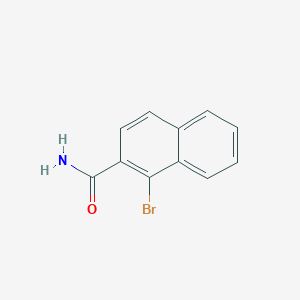
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
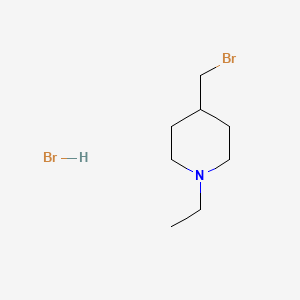
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)

